Cetylamine-d33
Description
Significance of Isotopic Labeling in Advanced Molecular Sciences
Isotopic labeling is a foundational technique in modern scientific inquiry, enabling researchers to trace the journey of molecules through complex biological, chemical, and physical processes. metwarebio.com This method involves the substitution of specific atoms within a molecule with their isotopes, which are variants of an element that possess the same number of protons but a different number of neutrons. studysmarter.co.ukmusechem.com This difference in neutron count results in a different atomic mass but does not significantly alter the chemical properties or reactivity of the molecule. metwarebio.commusechem.com The most commonly utilized stable isotopes in this field are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). cernobioscience.com
The core principle of isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using advanced analytical techniques. musechem.com Methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the mass differences or distinct nuclear magnetic properties of the incorporated isotopes. metwarebio.comcernobioscience.com This allows for the precise tracking and quantification of molecules, providing unparalleled insights into metabolic pathways, reaction mechanisms, and molecular interactions. metwarebio.comstudysmarter.co.uk The technique is indispensable in diverse fields, including drug discovery and metabolism studies, proteomics, and metabolomics, where it helps to elucidate complex biological systems at the molecular level. musechem.comcernobioscience.com
The Role of Deuterium in Elucidating Structure-Dynamics Relationships at the Molecular Level
Deuterium (²H), a stable isotope of hydrogen, plays a particularly crucial role in the study of molecular structure and dynamics. nih.gov The key difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the latter's greater stability, which arises from a lower zero-point vibrational energy. nih.gov This "isotope effect" can influence reaction kinetics and the stability of molecules. nih.gov
In structural biology and materials science, deuterium labeling is an essential tool for neutron scattering and diffraction experiments. nih.gov Neutrons are particularly sensitive to hydrogen and its isotopes. By selectively replacing hydrogen with deuterium in a complex biological assembly, researchers can manipulate the neutron scattering contrast. nih.gov This "contrast variation" technique allows for the deconvolution of scattering data, making it possible to determine the relative positions and structures of specific components within a larger complex. nih.gov Furthermore, in inelastic neutron scattering, which probes molecular motions, specific deuterium labeling can be used to highlight the dynamics of particular regions within a system. nih.gov In solid-state NMR, deuterium labeling serves as a sensitive probe for investigating hydrogen bonding, structural rearrangements, and the equilibrium between different molecular states. nih.govresearchgate.net
Contextualization of Cetylamine-d33 within the Class of Perdeuterated Fatty Amines
This compound belongs to a class of compounds known as perdeuterated long-chain amines. "Perdeuterated" signifies that all hydrogen atoms in the molecule that are not readily exchangeable have been replaced with deuterium atoms. Cetylamine, also known as hexadecylamine (B48584) or 1-aminohexadecane, is a 16-carbon primary alkylamine. nih.govsigmaaldrich.com Its perdeuterated analogue, this compound, therefore, consists of a 16-carbon chain where the 33 hydrogen atoms bonded to carbon have been substituted with deuterium.
The synthesis of perdeuterated alkyl amines is a specialized area of organic chemistry aimed at providing tools for advanced research. osti.govornl.gov Methods have been developed for achieving high levels of deuterium incorporation through hydrogen-deuterium (H/D) exchange protocols, often using catalysts like platinum on carbon (Pt/C) with heavy water (D₂O) as the deuterium source. osti.govornl.gov These perdeuterated fatty amines are of significant interest for researchers studying systems where long alkyl chains play a critical structural or dynamic role, such as in polymers, ionic liquids, and particularly, biological membranes. osti.gov
Overview of the Unique Academic Utility of this compound as a Research Probe
The unique utility of this compound as a research probe stems directly from its molecular structure: a long, deuterated hydrocarbon tail attached to a primary amine headgroup. This amphiphilic nature makes it an excellent surrogate for natural lipids in model membrane systems. In biophysical research, understanding the structure and dynamics of lipid membranes is crucial, as they are fundamental to cellular life. nih.gov
This compound is particularly valuable in studies employing neutron scattering techniques to investigate lipid bilayers. osti.govornl.gov When incorporated into a model membrane, the deuterated tails of this compound provide a strong contrast against non-deuterated components, such as other lipids, cholesterol, or membrane-associated proteins. This allows researchers to precisely determine the location, orientation, and dynamics of the probe within the membrane, offering insights into lipid packing, membrane thickness, and the behavior of different membrane domains. nih.govnih.gov Such studies are critical for understanding how drugs interact with cell membranes and the fundamental principles governing membrane organization and function. nih.govmdpi.com
Data Tables
Table 1: Chemical Properties of Cetylamine vs. This compound
| Property | Cetylamine (Hexadecylamine) | This compound (Hexadecylamine-d33) |
| Synonyms | 1-Aminohexadecane, Palmitylamine nih.gov | n-Hexadecyl-d33-amine nih.gov |
| Molecular Formula | C₁₆H₃₅N nih.gov | C₁₆D₃₃H₂N |
| Molecular Weight | 241.46 g/mol nih.govtcichemicals.com | Approx. 274.76 g/mol |
| CAS Number | 143-27-1 nih.govtcichemicals.com | 1191245-82-5 |
| Appearance | White waxy solid or crystalline mass nih.govchemicalbook.com | Not specified, expected to be similar to unlabeled form |
| Solubility | Insoluble in water; soluble in alcohol, chloroform tcichemicals.comchemicalbook.com | Not specified, expected to be similar to unlabeled form |
Table 2: Research Applications of this compound
| Application Area | Technique | Role of this compound | Research Goal |
| Biophysical Chemistry | Neutron Scattering, Small-Angle Neutron Scattering (SANS) | Contrast agent in model lipid membranes | To determine the structure of lipid bilayers, study lipid-protein interactions, and investigate the effects of molecules on membrane organization. nih.govnih.gov |
| Materials Science | Neutron Scattering | Deuterated component in polymer blends or composites | To probe the structure and dynamics of polymer chains and understand the morphology of multi-component materials. osti.gov |
| Physical Chemistry | Neutron Scattering, NMR Spectroscopy | Deuterated probe in studies of self-assembly and ionic liquids | To investigate the structure of micelles, vesicles, and other supramolecular assemblies and to study ion-solvent interactions. nih.govosti.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H35N |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
FJLUATLTXUNBOT-TUWMXWROSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of Cetylamine D33
Strategies for Perdeuteration of Aliphatic Hydrocarbon Chains in Fatty Amine Synthesis
The introduction of deuterium (B1214612) atoms across a long aliphatic chain necessitates methods that can activate otherwise inert C-H bonds. The primary strategies involve either building the deuterated chain from smaller, pre-deuterated precursors or performing a comprehensive hydrogen-deuterium (H/D) exchange on a fully-formed carbon skeleton.
A common approach to synthesizing perdeuterated amines is to first prepare a perdeuterated precursor, such as a fatty acid, alcohol, or nitrile, which possesses a functional group that can be readily converted to an amine.
Perdeuteration of Fatty Acids and Alcohols: Heterogeneous metal-catalyzed H/D exchange is a powerful method for the perdeuteration of molecules with aliphatic chains. osti.gov Platinum on carbon (Pt/C) has been effectively used to catalyze the exchange of hydrogen for deuterium in fatty acids using deuterium oxide (D₂O) as the deuterium source. osti.govjst.go.jp While effective, this process often requires harsh hydrothermal conditions (e.g., temperatures >200°C) and may need repetitive cycles to achieve high levels of deuteration. osti.govjst.go.jp The resulting perdeuterated fatty acid can then be reduced to the corresponding perdeuterated alcohol. Homogeneous catalysts, such as ruthenium or iridium complexes, can also facilitate the hydrogenation (or deuteration) of esters under milder conditions than traditional heterogeneous systems, which require high temperatures and pressures. tib.eu
Reduction of Deuterated Nitriles and Amides: Once a perdeuterated carboxylic acid is obtained, it can be converted to a perdeuterated amide or nitrile. These intermediates can then be reduced to the target primary amine. The reduction of nitriles and amides has traditionally relied on stoichiometric metal hydride reagents. tib.eu However, catalytic methods using molecular hydrogen (or deuterium gas) are preferred for their efficiency and reduced waste. tib.eu For instance, the reduction of a perdeuterated fatty nitrile (e.g., hexadecanenitrile-d31) with a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) would yield the desired perdeuterated amine, Cetylamine-d33.
Direct H/D exchange on the final amine or a close precursor is an attractive, atom-economical strategy. However, direct deuteration of long-chain primary amines presents significant challenges, as the amine group can coordinate strongly to metal catalysts, inhibiting the reaction, or can be unstable under the high temperatures often required for exchange on aliphatic C-H bonds. osti.gov
To circumvent these issues, a protection strategy is often employed. The amine is first acylated, for example, to form an acetyl amide. The acetyl group reduces the coordinating ability of the nitrogen atom, rendering the substrate more suitable for H/D exchange. osti.gov Research has shown that acetylated n-butylamine undergoes highly efficient perdeuteration using a Pt/C catalyst with D₂O under milder conditions (e.g., 120°C) than required for the corresponding fatty acids. osti.gov In contrast, other protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) were found to be unsuitable as they decomposed under the reaction conditions. osti.gov After the H/D exchange is complete, the acetyl group can be removed (hydrolyzed) to yield the perdeuterated primary amine or reduced to form a perdeuterated secondary amine. osti.govosti.gov This protection-exchange-deprotection sequence provides a reliable pathway to perdeuterated primary amines with high deuterium incorporation. osti.gov
| Catalyst System | Substrate Type | Deuterium Source | Key Feature |
| Pt/C | Fatty Acids | D₂O | Effective for perdeuteration but may require harsh hydrothermal conditions. jst.go.jp |
| Pt/C | Acetyl-protected Alkyl Amines | D₂O | Allows for perdeuteration under milder conditions by protecting the amine functionality. osti.gov |
| Ru/C | Amino Acids and Amines | D₂O / D₂ gas | Achieves stereoretentive deuteration at the α-carbon. researchgate.net |
| Homogeneous Ru/Ir Complexes | Esters | D₂ gas | Enables hydrogenation/deuteration under milder conditions than heterogeneous catalysts. tib.eu |
Dedicated Synthetic Routes for the Production of this compound
The synthesis of this compound can be approached through several routes, primarily involving the reduction of a suitable C16 perdeuterated precursor.
Achieving isotopic purity greater than 98% is critical for the utility of deuterated standards. This requires careful optimization of each synthetic step to minimize sources of hydrogen.
A plausible and efficient route to this compound involves the following steps:
Perdeuteration of Palmitic Acid: Palmitic acid (hexadecanoic acid) is subjected to catalytic H/D exchange using Pt/C in D₂O at elevated temperatures. This step is repeated as necessary to maximize deuterium incorporation into the C15 alkyl chain.
Conversion to Palmitoyl Chloride-d31: The resulting perdeuterated palmitic acid-d31 is converted to its acid chloride, for instance, using oxalyl chloride or thionyl chloride.
Formation of Palmitamide-d31: The acid chloride is reacted with ammonia (B1221849) (NH₃) to form perdeuterated palmitamide-d31.
Reduction to this compound: The final step is the reduction of the amide. Using a strong deuteride reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent (e.g., THF) is crucial. This step reduces the carbonyl group to a CD₂ group and ensures the two hydrogens on the α-carbon are also deuterium atoms, completing the perdeuteration to yield this compound.
Alternatively, direct deuterated ammonolysis of a hexadecyl halide with deuterated ammonia can be considered, though controlling this reaction and obtaining the perdeuterated halide precursor can be challenging. smolecule.com
The synthesis of this compound is typically performed on a laboratory scale (milligrams to grams) for research purposes. researchgate.net Key considerations for scaling up production include:
Catalyst Loading and Recovery: In H/D exchange reactions, the cost and efficiency of the platinum catalyst are significant factors. Optimizing the catalyst-to-substrate ratio and implementing effective recovery and recycling protocols for the heterogeneous catalyst are important for cost-effectiveness.
Reagent Cost: The primary cost drivers are the deuterium source (D₂O) and deuterated reducing agents (e.g., LiAlD₄). Reactions must be designed to use these expensive reagents as efficiently as possible.
Reaction Workup: Purification of the long-chain, waxy amine from reaction byproducts and solvents requires effective techniques like chromatography or crystallization, which can be challenging to scale. The use of water-soluble byproducts can simplify purification steps. nih.gov
Safety: The use of pyrophoric reagents like LiAlD₄ and potentially high-pressure reactions requires appropriate engineering controls and safety procedures, especially as the scale increases.
Rigorous Analytical Techniques for Confirming Deuteration Degree and Positional Labeling
Determining the isotopic purity, including the degree of deuteration and the location of the deuterium atoms, is essential to validate the final product. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.orggoogle.com
¹H NMR (Proton NMR): In a highly enriched sample of this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the aliphatic chain protons. The only signals present might be from the amine (NH₂) protons (if not exchanged) and residual, non-deuterated sites. The integration of these residual signals against an internal standard can provide a quantitative measure of isotopic purity. google.comnih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals corresponding to the different deuterated positions along the carbon chain (e.g., -CD₃, -CD₂-), confirming that deuteration has occurred at all expected sites. google.com
¹³C NMR: The carbon spectrum will also reflect the deuteration. Carbons bonded to deuterium atoms exhibit splitting (due to C-D coupling) and often show a slight upfield shift compared to carbons bonded to hydrogen.
| Analytical Technique | Information Provided | Key Metrics |
| High-Resolution Mass Spectrometry (HRMS) | Overall degree of deuteration and isotopic distribution. | Isotopic enrichment (%), relative abundance of H/D isotopologs. nih.govresearchgate.net |
| ¹H NMR | Absence of protons at specific sites; quantification of residual protons. | Signal integration against an internal standard. google.com |
| ²H NMR | Direct confirmation of deuterium at specific positions. | Chemical shifts corresponding to deuterated functional groups. google.com |
| ¹³C NMR | Confirmation of C-D bonds. | Splitting of carbon signals due to C-D coupling. |
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the isotopic purity of deuterated compounds like this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, allowing for the clear differentiation between molecules that differ in mass only by the substitution of hydrogen atoms with deuterium. nih.govresearchgate.net
Table 2: Illustrative HRMS Data for a this compound Sample
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z | Relative Abundance (%) |
|---|---|---|---|
| C₁₆D₃₃NH₂ | 278.6111 | 278.6110 | 96.5 |
| C₁₆HD₃₂NH₂ | 277.6048 | 277.6047 | 2.8 |
| C₁₆H₂D₃₁NH₂ | 276.5985 | 276.5986 | 0.6 |
| C₁₅¹³CD₃₃NH₂ | 279.6145 | 279.6144 | 17.0 (relative to C₁₆D₃₃NH₂) |
Quantitative Nuclear Magnetic Resonance Spectroscopy for Labeling Pattern Verification
In a ¹H NMR spectrum of a highly deuterated this compound sample, the signals corresponding to the protons of the sixteen-carbon chain and the amine group should be significantly diminished or entirely absent. wikipedia.org The integration of any residual proton signals against a known internal standard allows for the quantification of the non-deuterated fraction of the sample. resolvemass.ca
Conversely, a ²H NMR spectrum directly detects the deuterium nuclei. magritek.com For this compound, this spectrum would show signals at chemical shifts analogous to their proton counterparts, confirming the presence of deuterium along the alkyl chain. magritek.comwikipedia.org Under appropriate experimental conditions, the integration of these deuterium signals can be used to determine the relative distribution of deuterium at each position, ensuring that deuteration has occurred across the entire molecule and not just at specific, more reactive sites. sigmaaldrich.com Furthermore, ¹³C NMR can be used to probe deuteration, as the presence of a neighboring deuterium atom induces a small, measurable upfield shift in the ¹³C resonance, providing additional confirmation of the labeling pattern. researchgate.netrsc.org
Table 3: Expected NMR Analysis Summary for this compound
| Technique | Expected Observation for High Purity this compound | Information Gained |
|---|---|---|
| ¹H NMR | Absence or very low intensity of signals in the alkyl region (~0.8-2.7 ppm). | Confirmation of high degree of deuteration; quantifies residual protons. |
| ²H NMR | Presence of signals corresponding to deuterons on the alkyl chain (~0.8-2.7 ppm). | Direct evidence and quantitation of deuterium incorporation at specific molecular sites. magritek.comsigmaaldrich.com |
| ¹³C NMR | Characteristic alkyl carbon signals with observable isotopic shifts due to C-D bonds. | Verification of deuteration pattern through isotope-induced shifts. researchgate.net |
Spectroscopic Probes and Structural Elucidation Applications of Cetylamine D33
Neutron Scattering Techniques for Probing Supramolecular Architectures and Dynamics
Neutron scattering is a premier technique for studying the structure and dynamics of materials at the nanoscale. The significant difference in the neutron scattering lengths of hydrogen and its isotope deuterium (B1214612) makes deuterated molecules like Cetylamine-d33 invaluable for these studies. ill.euill.euepj-conferences.org This isotopic substitution allows for contrast variation, a method that enhances or suppresses the scattering from specific components within a complex system. ill.eunih.govornl.gov
Small-Angle Neutron Scattering (SANS) for Assembly Dimensions and Morphology of this compound Aggregates
Small-Angle Neutron Scattering (SANS) is particularly effective for characterizing the size, shape, and organization of molecular aggregates in solution, with capabilities to analyze structures from the nanometer to micrometer scale. epj-conferences.orgill.eu In the context of this compound, SANS can be employed to study the dimensions and morphology of micelles and other self-assembled structures. By selectively deuterating the cetylamine, researchers can use contrast matching techniques to make specific parts of an aggregate "invisible" to neutrons, thereby highlighting the structure of the remaining components. epj-conferences.orgacademie-sciences.fr This approach is crucial for understanding how these molecules arrange themselves in various environments.
For instance, in a mixed micelle system, deuterating the cetylamine allows for the determination of its distribution and conformation within the aggregate. The analysis of SANS data can provide key parameters of these aggregates.
Table 1: Illustrative SANS Parameters for this compound Aggregates
| Parameter | Description | Typical Value Range |
| Radius of Gyration (Rg) | A measure of the overall size of the aggregate. | 2 - 10 nm |
| Scattering Vector (q) | The range of momentum transfer probed in the experiment. | 0.001 - 1 Å-1 |
| Aggregation Number (Nagg) | The number of individual molecules forming a single aggregate. | 50 - 200 |
| Core Radius (Rc) | The radius of the hydrophobic core of the micelle. | 1.5 - 5 nm |
| Shell Thickness (Ts) | The thickness of the hydrophilic shell. | 0.5 - 2 nm |
Note: The values presented in this table are illustrative and can vary significantly depending on experimental conditions such as concentration, temperature, and solvent composition.
Neutron Spin Echo (NSE) for Investigating Molecular Dynamics in Complex Systems Containing this compound
Neutron Spin Echo (NSE) is a high-resolution quasi-elastic neutron scattering technique that probes slow dynamics in soft matter and biological systems over nanosecond to microsecond timescales and at length scales of 1–50 nm. udel.edunih.gov When this compound is incorporated into complex systems like lipid membranes or polymer networks, NSE can reveal detailed information about the motion of these assemblies. nih.gov
NSE experiments can measure the collective motions within these systems, such as the bending fluctuations of membranes or the segmental dynamics of polymer chains interacting with this compound micelles. The use of deuterated molecules is advantageous as it can help to isolate the dynamics of specific components, providing a clearer picture of the molecular-level movements.
Table 2: Dynamic Properties Measurable by NSE in Systems with this compound
| Dynamic Property | Description | Timescale |
| Membrane Bending Rigidity | The energy required to bend the lipid membrane. | ns - µs |
| Inter-micellar Interactions | The forces and motions between adjacent micelles. | ns - µs |
| Chain Segmental Dynamics | The local motion of polymer chains. | ns - µs |
| Protein Domain Motion | The movement of domains within a protein interacting with micelles. | ns - µs |
Contrast Matching Methodologies Employing this compound for Structural Characterization
The principle of contrast matching in SANS relies on adjusting the neutron scattering length density (SLD) of the solvent to match that of a particular component in the sample. ornl.govacademie-sciences.fr Since hydrogen and deuterium have very different scattering lengths, the SLD of a solvent like water can be continuously tuned by mixing H₂O and D₂O. epj-conferences.orgornl.gov
When this compound is used, its SLD is significantly different from its non-deuterated counterpart. By preparing a solvent with an SLD that matches that of the deuterated cetylamine, the scattering from the this compound molecules becomes effectively invisible. This allows researchers to directly observe the structure and arrangement of other, non-deuterated components within a complex assembly. This technique has been successfully applied to study the structure of proteins within detergent micelles and the organization of lipids in vesicles. nih.govnih.gov
Deuterium Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Molecular Dynamics and Phase Behavior
Deuterium Nuclear Magnetic Resonance (D-NMR) is a powerful solid-state and solution-state NMR technique that provides detailed insights into molecular dynamics, ordering, and phase behavior. annualreviews.orgpascal-man.com The use of deuterated molecules like this compound is essential for these experiments. simsonpharma.comstudymind.co.uk
Solid-State D-NMR for Anisotropic Dynamics and Molecular Ordering within this compound Assemblies
In the solid state, the D-NMR lineshape is highly sensitive to the orientation and motion of the C-D bond. acs.org This makes solid-state D-NMR an ideal tool for studying the anisotropic dynamics and molecular ordering of this compound within structured assemblies like liquid crystals or lipid bilayers. acs.orgnih.gov
By analyzing the quadrupolar splittings and relaxation times in the D-NMR spectra, researchers can determine the degree of ordering of the deuterated alkyl chain of this compound. This provides information on the conformational freedom and alignment of the molecules within the assembly.
Table 3: D-NMR Parameters for Characterizing Molecular Order in this compound Assemblies
| Parameter | Symbol | Description |
| Quadrupolar Splitting | ΔνQ | A measure of the degree of orientational ordering of the C-D bond. |
| Order Parameter | SCD | A quantitative measure of the time-averaged orientation of a C-D bond with respect to the director of the assembly. |
| Spin-Lattice Relaxation Time | T1Z | Provides information on fast molecular motions (ps to ns timescale). |
| Spin-Spin Relaxation Time | T2e | Sensitive to slower molecular motions (µs to ms (B15284909) timescale). |
Solution-State D-NMR for Rotational and Translational Diffusion of this compound
In solution, D-NMR can be used to measure the rotational and translational diffusion of molecules. Pulsed-field gradient (PFG) NMR techniques, often referred to as Diffusion-Ordered Spectroscopy (DOSY), can be applied to D-NMR to determine the diffusion coefficients of deuterated species. nih.govarxiv.org
By measuring the diffusion coefficient of this compound, one can gain insights into the size and shape of the aggregates it forms in solution. For instance, the diffusion of micelles is significantly slower than that of individual molecules, and this difference can be readily quantified. Furthermore, changes in the diffusion coefficient can indicate transitions in the aggregation state, such as the sphere-to-rod transition of micelles.
Table 4: Diffusion Coefficients of this compound in Different Aggregation States
| Aggregation State | Diffusion Coefficient (D) |
| Monomer | ~ 5 x 10-10 m²/s |
| Spherical Micelle | ~ 1 x 10-10 m²/s |
| Rod-like Micelle | ~ 5 x 10-11 m²/s |
Note: These are representative values and the actual diffusion coefficients will depend on factors such as solvent viscosity, temperature, and micelle size.
Vibrational Spectroscopy for Conformational and Intermolecular Insights
Fourier Transform Infrared (FTIR) spectroscopy is a sensitive technique for probing the conformational order of alkyl chains. In this compound, the substitution of hydrogen with deuterium atoms in the alkyl chain provides a unique spectroscopic window for analysis. The carbon-deuterium (C-D) stretching vibrations appear in a spectral region (typically 2100-2200 cm⁻¹) that is free from the interference of other common vibrational modes, such as O-H or N-H stretching (3200-3600 cm⁻¹) and C-H stretching (2800-3000 cm⁻¹). helmholtz-berlin.demdpi.com
The precise frequency of the C-D stretching bands is highly sensitive to the conformation of the alkyl chain. In a highly ordered, all-trans conformation, which is typical for the crystalline state, the symmetric and asymmetric C-D stretching modes appear at specific, well-defined lower frequencies. When the chain becomes disordered and gauche conformers are introduced, these bands shift to higher frequencies and broaden. researchgate.net
By analyzing the position and shape of the C-D stretching bands, one can quantify the degree of conformational order within the this compound molecules in various environments, such as in self-assembled monolayers, micelles, or lipid bilayers. For example, a shift to higher wavenumbers would indicate a more fluid and disordered state of the alkyl chains. This makes FTIR an invaluable tool for studying the structural perturbations induced by temperature, pressure, or interaction with other molecules. mdpi.com
Table 2: Characteristic FTIR Frequencies for C-D Stretching Modes in this compound and Their Conformational Assignment Illustrative frequencies based on established principles of vibrational spectroscopy for deuterated alkyl chains.
| Wavenumber (cm⁻¹) | Vibrational Mode | Conformational State |
| ~2194 | Asymmetric C-D Stretch (d⁻) | All-trans (ordered) |
| ~2088 | Symmetric C-D Stretch (d⁺) | All-trans (ordered) |
| ~2212 | Asymmetric C-D Stretch (d⁻) | Gauche (disordered) |
| ~2100 | Symmetric C-D Stretch (d⁺) | Gauche (disordered) |
Raman spectroscopy is a complementary technique to FTIR that offers distinct advantages for studying the conformational order and intermolecular packing of this compound, particularly in aqueous systems due to the weak Raman scattering of water. spectroscopyonline.com The Raman spectrum of long-chain alkanes and their derivatives features several regions that are sensitive to molecular structure and organization.
The C-C skeletal optical modes, typically found in the 1000-1150 cm⁻¹ region, are particularly informative. The intensity ratio of the C-C stretching bands corresponding to trans and gauche conformers provides a quantitative measure of the conformational order. researchgate.net For example, a strong, sharp peak around 1130 cm⁻¹ is a characteristic marker for extended all-trans chain segments, while bands around 1080 cm⁻¹ are associated with gauche conformers. spectroscopyonline.com
Furthermore, the C-D stretching region (2100-2200 cm⁻¹) in the Raman spectrum provides information analogous to that from FTIR but can be more sensitive to the lateral packing of the chains. Changes in the width and peak position of the C-D stretching bands reflect alterations in the chain-chain interactions and packing density. spectroscopyonline.com The alkyne C≡C stretching band is also a notable signal in the Raman spectrum. nih.gov This makes Raman spectroscopy a powerful method for characterizing the structure of this compound in organized assemblies like supported lipid bilayers or nanoparticles, revealing how factors like substrate curvature or lipid composition affect chain order and packing. spectroscopyonline.com
Table 3: Key Raman Spectral Regions and Their Interpretation for this compound Based on general principles of Raman spectroscopy of alkyl chains.
| Spectral Region (cm⁻¹) | Vibrational Mode | Interpretation |
| 1000 - 1150 | C-C Skeletal Stretching | Ratio of trans to gauche conformers; indicates chain order. |
| ~1300 | CD₂ Twisting/Wagging | Sensitive to changes in torsional angles between monomer units. researchgate.net |
| ~1440 | CD₂ Scissoring | Sensitive to intermolecular packing and lateral interactions. |
| 2100 - 2200 | C-D Stretching | Reflects both conformational order and chain packing. |
Advanced Mass Spectrometry for Mechanistic and Quantitative Studies
Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment ions to elucidate their structure. wikipedia.orglongdom.org When protonated this compound ([M+H]⁺) is selected and subjected to energetic collisions with a neutral gas (like argon or nitrogen), it fragments in a predictable manner. wikipedia.org The analysis of the resulting fragment ions provides unambiguous confirmation of the molecule's structure and the location of the deuterium labels.
The fragmentation of the long, deuterated alkyl chain is expected to be the dominant pathway. This would occur via charge-remote fragmentation, leading to a series of neutral losses of CₙD₂ₙ₊₂. A prominent fragmentation pathway for primary amines involves the cleavage of C-C bonds along the alkyl chain. For this compound, this would produce a characteristic pattern of fragment ions separated by 16 mass units (for a CD₂ group) and 31 mass units (for a CD₃ group at the terminus), which is distinct from the 14 and 15 mass unit losses seen for non-deuterated cetylamine. This unique fragmentation signature serves as a powerful diagnostic tool for confirming the identity and isotopic purity of this compound in complex mixtures and for tracing its fate in metabolic or interaction studies. wvu.edu
Table 4: Predicted Major Fragment Ions from Collision-Induced Dissociation (CID) of Protonated this compound ([C₁₆D₃₃NH₃]⁺, m/z 278.7) Fragmentation patterns are predicted based on established principles of amine fragmentation in mass spectrometry.
| Fragment Ion m/z (Predicted) | Neutral Loss | Interpretation |
| 261.6 | NH₃ | Loss of the amine group. |
| 246.6 | C₂D₅ | Cleavage of the Cβ-Cγ bond. |
| 230.6 | C₃D₇ | Cleavage of the Cγ-Cδ bond. |
| ... | ... | ... |
| 48.1 | C₁₄D₂₉ | Fragment containing the terminal methyl group (CD₃CD₂⁺). |
| 32.1 | C₁₅D₃₁ | Fragment containing the amine group (CD₂NH₃⁺). |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex samples. ptb.deosti.gov The method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, cetylamine. ptb.de
The procedure involves adding a precisely known amount of this compound (the "spike") to a sample containing an unknown quantity of cetylamine. osti.gov Because this compound is chemically identical to cetylamine, it behaves identically during sample extraction, cleanup, and chromatographic separation, and it has the same ionization efficiency in the mass spectrometer source. ptb.de Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. epa.gov
The mass spectrometer can distinguish between the analyte (e.g., [M+H]⁺ at m/z 244.5 for cetylamine) and the internal standard ([M+H]⁺ at m/z 278.7 for this compound). By measuring the intensity ratio of the two ions, the initial concentration of the unlabeled cetylamine in the sample can be calculated with very high accuracy and precision, effectively correcting for matrix effects and recovery losses that can plague other quantification methods. epa.govnih.gov
Table 5: Example of Data for Quantification of Cetylamine using this compound by IDMS This table provides a hypothetical example to illustrate the calculation principle in IDMS.
| Parameter | Value |
| Mass of sample | 1.0 g |
| Concentration of this compound spike solution | 100.0 ng/g |
| Mass of spike solution added | 0.1 g |
| Total amount of this compound added | 10.0 ng |
| Measured MS intensity ratio (Cetylamine / this compound) | 0.85 |
| Calculated amount of Cetylamine in sample | 8.5 ng |
| Calculated concentration of Cetylamine in sample | 8.5 ng/g |
Biophysical Investigations of Cetylamine D33 in Model Membrane Systems and Supramolecular Assemblies
Incorporation and Orientation of Cetylamine-d33 within Model Lipid Bilayers
The insertion and orientation of amphiphilic molecules like this compound into lipid bilayers are governed by a delicate balance of hydrophobic, electrostatic, and van der Waals interactions. As a single-chain amphiphile, this compound is expected to integrate within the bilayer with its deuterated hexadecyl tail embedded in the hydrophobic core and its primary amine headgroup positioned at the polar-apolar interface.
When introduced into artificial membranes composed of phospholipids (B1166683) and sphingolipids, this compound engages in a variety of non-covalent interactions that influence its localization and the surrounding lipid environment. The primary amine headgroup, which is protonated at physiological pH, can form hydrogen bonds and electrostatic interactions with the phosphate (B84403) and carbonyl groups of phospholipids, as well as the hydroxyl and amide moieties of sphingolipids.
The extensive deuteration of the alkyl chain of this compound does not significantly alter its chemical properties but provides a strong contrast for neutron scattering experiments, enabling precise determination of its position within the bilayer. Studies on similar long-chain amines suggest that the amine group resides near the lipid headgroups, while the deuterated tail aligns with the acyl chains of the membrane lipids. The strength of these interactions can be influenced by the headgroup chemistry of the surrounding lipids; for instance, interactions are generally stronger with anionic phospholipids like phosphatidylserine (B164497) compared to zwitterionic phospholipids like phosphatidylcholine due to favorable electrostatic attraction.
Illustrative Research Findings on the Interaction of this compound with Model Lipids:
| Lipid Component | Predominant Interaction Type | Observed Effect on this compound Localization |
| Phosphatidylcholine (PC) | Hydrogen Bonding, van der Waals | Interfacial, with amine group near phosphate |
| Phosphatidylserine (PS) | Electrostatic, Hydrogen Bonding | Stronger interfacial anchoring |
| Sphingomyelin (SM) | Hydrogen Bonding (with amide/hydroxyl) | Interfacial, with potential for specific domain association |
This table is for illustrative purposes and is based on general principles of lipid interactions.
The molecular geometry of this compound, with a small headgroup relative to its long alkyl chain, approximates a cone shape. The incorporation of such cone-shaped lipids into a bilayer can induce positive membrane curvature, favoring the formation of convex structures. This is a consequence of the packing constraints imposed by its shape, which can lead to a local expansion of the headgroup region relative to the tail region of the membrane leaflet it occupies.
The presence of this compound within a lipid bilayer disrupts the ordered packing of the phospholipid acyl chains. This disruption increases the free volume within the hydrophobic core, leading to an increase in membrane fluidity. The effect on fluidity is more pronounced in the gel phase of the membrane, where the lipid chains are highly ordered. By inserting itself between the tightly packed lipids, this compound introduces disorder and facilitates the movement of the lipid tails.
Illustrative Data on the Effect of this compound on Membrane Properties:
| This compound Concentration (mol%) | Change in Membrane Curvature | Relative Membrane Fluidity (Anisotropy⁻¹) | Lipid Packing Density (Arbitrary Units) |
| 0 | No change | 1.00 | 1.00 |
| 5 | Slight positive curvature | 1.15 | 0.95 |
| 10 | Moderate positive curvature | 1.32 | 0.90 |
| 20 | Significant positive curvature | 1.58 | 0.82 |
This table is for illustrative purposes and is based on established effects of single-chain amphiphiles on lipid bilayers.
Dynamics and Phase Behavior Modulation by this compound in Biological Mimetic Systems
The introduction of foreign molecules into lipid membranes can significantly alter their collective properties, including their phase behavior and the dynamics of their constituent lipids. This compound, with its simple structure, provides a model for understanding how such perturbations occur at a molecular level.
Lipid bilayers exhibit a characteristic main phase transition from a tightly packed, ordered gel state (Lβ) to a more disordered, fluid liquid-crystalline state (Lα). The temperature at which this transition occurs (Tm) is sensitive to the composition of the membrane. The incorporation of this compound into a phospholipid bilayer generally leads to a depression and broadening of this phase transition. nih.gov
The depression of the Tm is due to the disruption of the van der Waals interactions between the phospholipid acyl chains by the intercalated deuterated alkyl chain of this compound. frontiersin.org This disruption makes it energetically less costly to transition to the disordered fluid phase. The broadening of the transition indicates a less cooperative melting process, as the membrane becomes more heterogeneous with the presence of this compound. Techniques like differential scanning calorimetry (DSC) are instrumental in quantifying these effects. nih.govnih.gov
Illustrative DSC Data for DPPC Vesicles with this compound:
| This compound Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | 41.5 | 8.7 |
| 5 | 39.8 | 7.5 |
| 10 | 37.9 | 6.2 |
This table is for illustrative purposes and is based on typical effects of impurities on lipid phase transitions.
The interface between a lipid membrane and the surrounding aqueous environment is a region of dynamic molecular activity, including the movement of water molecules, lipid headgroups, and ions. The deuterated chain of this compound allows for the use of neutron scattering techniques to probe these dynamics without interference from the hydrogen atoms of the lipids or water.
Studies on similar systems have shown that the presence of charged amine groups at the interface can alter the local water structure and dynamics. The protonated amine group of this compound can organize water molecules in its immediate vicinity and can also influence the mobility of the phospholipid headgroups. Techniques such as NMR and time-resolved fluorescence spectroscopy can provide insights into these interfacial dynamics, revealing changes in hydration, headgroup mobility, and the local dielectric constant upon incorporation of this compound. nih.govnih.gov
Self-Assembly Characteristics of this compound in Aqueous and Non-Aqueous Media
Like other single-chain amphiphiles, this compound can self-assemble into a variety of supramolecular structures in both aqueous and non-aqueous environments. The nature of these assemblies is primarily dictated by the balance between the hydrophobic effect driving the aggregation of the deuterated alkyl tails and the repulsive interactions between the amine headgroups.
In aqueous solutions, this compound is expected to form micelles above a certain critical micelle concentration (CMC). These micelles would consist of a hydrophobic core of deuterated alkyl chains and a hydrophilic corona of protonated amine headgroups. The size and shape of these micelles can be influenced by factors such as concentration, temperature, pH, and ionic strength. At higher concentrations or under specific conditions, these micelles could potentially transition into other phases, such as hexagonal or cubic liquid crystalline phases.
In non-aqueous solvents, particularly non-polar ones, this compound can form reverse micelles. In these structures, the polar amine headgroups form a core, which can encapsulate water or other polar molecules, while the deuterated alkyl chains extend into the non-polar solvent. The ability of cetylamine and other long-chain amines to form self-assembled monolayers on various substrates has also been well-documented, driven by the interaction of the amine headgroup with the surface and the van der Waals forces between the alkyl chains. rsc.orgpsu.eduresearchgate.net
Formation of Micellar, Vesicular, and Lamellar Structures by this compound
As an amphiphilic molecule, this compound, like its non-deuterated counterpart, possesses a long hydrophobic alkyl chain (C16) and a hydrophilic primary amine headgroup. This structure drives its self-assembly in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water. Depending on factors such as concentration, temperature, pH, and ionic strength, these molecules can organize into various supramolecular structures.
Micelles: At concentrations above a certain threshold, the molecules aggregate to form micelles, which are typically spherical or ellipsoidal structures with the hydrophobic tails sequestered in the core and the hydrophilic amine headgroups forming the outer corona, exposed to the aqueous environment.
Vesicles and Lamellar Structures: Under specific conditions or in the presence of other amphiphiles, more complex structures like vesicles (hollow spherical bilayers) or lamellar phases (stacked planar bilayers) can form.
The precise characterization of these structures when formed by this compound is ideally suited for SANS. In a SANS experiment, the sample is bathed in a solvent, typically heavy water (D₂O). Because the deuterium (B1214612) in the this compound alkyl chain has a scattering profile similar to D₂O, the hydrophobic core of the micelle becomes effectively "invisible" to neutrons. This technique, known as contrast matching, allows researchers to isolate the scattering signal from the hydrogenated (or in this case, the hydrophilic) parts of the system, enabling a detailed analysis of the corona structure or the arrangement of co-assembled molecules. Conversely, using a hydrogenous solvent and deuterated surfactants allows for a focused study of the hydrophobic core. SANS studies on similar surfactant systems have successfully determined aggregate shape, size, and aggregation number. For instance, analysis of scattering data from mixed surfactant systems has revealed the formation of prolate ellipsoid micelles nih.gov.
Concentration-Dependent Aggregation Behavior and Critical Aggregation Concentration Determination
The transition from individual molecules (unimers) to organized aggregates is not gradual but occurs at a relatively sharp threshold known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC) nih.gov. Below the CAC, Cetylamine exists predominantly as solvated monomers. As the concentration increases to the CAC, self-assembly into micelles occurs, and above this point, any additional surfactant molecules primarily go into forming more micelles phospholipid-research-center.com.
The CAC is a fundamental parameter that quantifies the stability of the aggregates; a lower CAC indicates a greater tendency for self-assembly. While specific CAC values for this compound are not widely reported, data for structurally similar C16 alkyl chain surfactants provide a close approximation. For example, hexadecyltrimethylammonium bromide (CTAB), which shares the same C16 tail, has a reported CMC of approximately 0.92 mM in water at 25°C phospholipid-research-center.com.
The determination of the CAC can be accomplished through various physical chemistry techniques that detect the abrupt change in solution properties upon micelle formation nih.gov:
Conductivity: For ionic surfactants, the conductivity of the solution increases linearly with concentration but exhibits a distinct change in slope at the CAC, as the mobility of the charged species is altered when they become part of a larger micelle.
Surface Tension: The surface tension of a surfactant solution decreases as molecules populate the air-water interface. At the CAC, the interface becomes saturated, and the surface tension remains relatively constant with further increases in concentration.
The table below presents typical CAC values for C16 cationic surfactants, which are expected to be in a similar range to that of Cetylamine.
| Surfactant Name | Abbreviation | Critical Aggregation Concentration (mM in H₂O at 25°C) |
| Hexadecyltrimethylammonium bromide | CTAB | ~0.92 |
| Hexadecyltrimethylammonium chloride | CTAC | ~1.3 |
This table is based on data for structurally similar surfactants to provide a representative range for the expected CAC of Cetylamine.
Studies of this compound in Hybrid Supramolecular Architectures
The use of this compound is particularly powerful in studying complex systems where it is combined with other molecules to form hybrid structures. Here, its isotopic label serves as a unique tag to trace its distribution and behavior within the larger assembly.
Co-assembly with Surfactants, Lipids, and Block Copolymers
This compound can be co-assembled with other amphiphilic molecules, such as non-ionic surfactants, phospholipids, or block copolymers, to create mixed micelles or vesicles with tunable properties nih.govrsc.org. The inclusion of the cationic Cetylamine can modify the surface charge, size, and stability of the resulting aggregates.
In these mixed systems, SANS with contrast variation is an invaluable tool. For example, by co-assembling this compound with a hydrogenous (non-deuterated) block copolymer in a D₂O/H₂O solvent mixture, it is possible to create a condition where the solvent's scattering length density matches that of the block copolymer. In this scenario, the block copolymer becomes invisible to neutrons, and the resulting scattering pattern provides direct information about the spatial arrangement and aggregation state of the this compound molecules within the hybrid structure. This allows for the direct measurement of how the amine is distributed between the core and corona of the mixed micelle or its location within a hybrid vesicle bilayer.
Adsorption and Interfacial Layer Formation on Solid Substrates and Nanoparticles
The interaction of surfactants with solid surfaces is critical for applications ranging from lubrication to coating and stabilization of nanoparticle dispersions. This compound has been instrumental in elucidating the structure of adsorbed layers at the solid-liquid interface using neutron reflectometry (NR). NR measures the reflection of a neutron beam from a flat surface to provide a detailed profile of the layer structure, including thickness, density, and composition, with angstrom-level resolution.
A key study investigated the adsorption of hexadecylamine (B48584) onto an iron oxide surface from a deuterated oil (hexadecane-d34) nih.govnih.govacs.org. The use of the deuterated solvent and a hydrogenous amine provides the necessary contrast for the NR experiment. To further refine the analysis, the study also utilized hexadecyl-d33-amine for solution depletion isotherm measurements, directly demonstrating the utility of this specific deuterated compound nih.gov.
The NR results showed that the amine had a strong affinity for the surface, forming a dense monolayer. The key findings from this research are summarized in the table below.
| Cetylamine Concentration | Adsorbed Layer Thickness (Å) | Interpretation |
| Low Concentration | 16 (±3) | Formation of a dense, tilted monolayer. |
| High Concentration | 20 (±3) | Increased packing or reduced tilt in the monolayer. |
Data sourced from studies on hexadecylamine adsorption on iron oxide surfaces nih.govnih.govacs.org.
These precise thickness measurements, made possible by the neutron contrast between the hydrogenous amine and the deuterated solvent, revealed that the adsorbed molecules were tilted with respect to the surface. At higher concentrations, the layer thickness increased, suggesting a change in molecular orientation toward a more upright position nih.govacs.org. Similar NR studies have also characterized hexadecylamine adsorption on silicon-copper interfaces researchgate.net. These experiments highlight the essential role of selective deuteration in unambiguously determining the structure of interfacial layers.
Analytical and Tracer Applications of Cetylamine D33 in Chemical and Biochemical Research
Utilization as an Internal Standard in Quantitative Chemical Analysis
In quantitative analysis, the goal is to determine the exact amount of a substance in a sample. clearsynth.com The use of a stable isotope-labeled internal standard, such as Cetylamine-d33, is a widely adopted strategy to enhance the quality of analytical data, particularly in hyphenated chromatographic and mass spectrometric techniques. nih.gov An internal standard is a compound added in a constant, known amount to all samples—calibrators, quality controls, and unknowns—before processing. njit.edu It helps to correct for the potential loss of the analyte during sample extraction and cleanup, as well as for variability in instrument response. scioninstruments.comscispace.com
Precision and Accuracy Enhancement in Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)
Chromatography coupled with mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful techniques for separating and quantifying compounds in complex mixtures. nih.gov However, their accuracy can be affected by several factors, including instrument variability and matrix effects, where other components in the sample suppress or enhance the analyte's signal. clearsynth.comnih.gov
Deuterated internal standards are considered the "gold standard" for quantitative MS (B15284909) analysis because they have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). texilajournal.comresearchgate.net this compound, when used as an internal standard for the analysis of cetylamine or other similar long-chain amines, co-elutes with the analyte during chromatography and exhibits similar ionization behavior in the mass spectrometer. texilajournal.com This co-elution ensures that any variations experienced by the analyte during sample preparation and analysis are mirrored by the internal standard. texilajournal.com
The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to their mass difference. clearsynth.com By calculating the ratio of the analyte's response to the internal standard's response, variations are normalized, leading to a significant improvement in the precision and accuracy of the measurement. lcms.cz This is because the ratio remains stable even if the absolute signal intensity fluctuates. nih.gov
Table 1: Illustrative Comparison of Quantitative Results for Cetylamine in Plasma Using GC-MS With and Without an Internal Standard (IS)
| Sample Replicate | Measured Concentration without IS (ng/mL) | Measured Concentration with this compound as IS (ng/mL) |
| 1 | 10.5 | 10.1 |
| 2 | 9.2 | 10.0 |
| 3 | 11.1 | 9.9 |
| 4 | 8.8 | 10.2 |
| 5 | 10.8 | 9.8 |
| Mean | 10.08 | 10.00 |
| Standard Deviation | 0.99 | 0.16 |
| Relative Standard Deviation (%RSD) | 9.8% | 1.6% |
| This table presents hypothetical data to demonstrate the typical improvement in analytical precision when a deuterated internal standard is employed. The reduction in %RSD highlights the enhanced robustness of the method. |
Robust Calibration Curve Generation and Method Validation Using this compound
A calibration curve is essential for quantitative analysis, establishing the relationship between the concentration of an analyte and the instrument's response. scispace.com For a robust analytical method, this curve must be linear and reproducible over a defined concentration range. europa.euresearchgate.net The use of this compound as an internal standard is critical in generating these high-quality calibration curves. unige.ch
To construct the curve, a series of calibration standards are prepared by spiking a blank matrix (like plasma or urine) with known concentrations of the analyte and a constant concentration of this compound. europa.eueurachem.org The instrument response is plotted as the ratio of the analyte peak area to the internal standard peak area against the analyte's nominal concentration. scispace.com This ratio-based approach corrects for inconsistencies in injection volume and instrument performance, resulting in a more linear and reliable curve. unige.chchromatographyonline.com
During method validation, parameters such as accuracy, precision, linearity, and limits of quantification are assessed to ensure the analytical method is fit for its purpose. europa.eu The inclusion of a deuterated internal standard like this compound often leads to better performance across these validation metrics, confirming the method's reliability. lcms.czservice.gov.uk
Table 2: Example Data for a Calibration Curve Using this compound as an Internal Standard
| Nominal Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 10,200 | 101,500 | 0.100 | 1.0 | 100.0 |
| 2.5 | 25,600 | 102,000 | 0.251 | 2.5 | 100.4 |
| 5.0 | 51,300 | 101,800 | 0.504 | 5.0 | 100.8 |
| 10.0 | 103,100 | 102,500 | 1.006 | 10.0 | 100.6 |
| 25.0 | 249,500 | 101,000 | 2.470 | 24.7 | 98.8 |
| 50.0 | 508,000 | 101,200 | 5.020 | 50.1 | 100.2 |
| This table illustrates typical data used to generate a linear calibration curve (e.g., y = 0.100x + 0.001, R² > 0.99). The high accuracy across the concentration range demonstrates the robustness of the internal standard method. |
Tracing Metabolic Pathways in In Vitro and Model Biological Systems
Deuterium (B1214612) labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. simsonpharma.com Because deuterium is a stable, non-radioactive isotope, it can be safely used in cell cultures and other model systems. nih.gov When a deuterated compound like this compound is introduced, it acts as a tracer, allowing researchers to follow its journey through various metabolic pathways using mass spectrometry to detect the deuterium-labeled products. researchgate.netnih.gov
Investigation of Lipid and Amine Metabolism in Cell Culture Models
Cetylamine is a long-chain fatty amine, and its metabolism is intertwined with both lipid and amine metabolic pathways. researchgate.net In cell culture models, such as cancer cell lines or primary hepatocytes, researchers can use this compound to investigate these processes. ub.edunih.gov After the cells take up the labeled compound, it can undergo several transformations. For example, it might be acylated to form N-acetyl-cetylamine-d33, incorporated into more complex lipids like ceramides (B1148491) or phospholipids (B1166683), or oxidized by amine oxidases. frontiersin.orgmdpi.com
By harvesting the cells at different time points, extracting the metabolites, and analyzing them with LC-MS, scientists can identify and quantify the downstream products containing the deuterium label. This provides direct evidence of specific metabolic conversions and helps map the flow of the carbon skeleton through interconnected pathways. acs.orgnih.gov This approach can reveal how certain diseases, like cancer or metabolic disorders, alter lipid and amine processing at the cellular level. nih.govmdpi.com
Table 3: Hypothetical Distribution of Deuterium Label from this compound in a Hepatocyte Cell Culture Experiment
| Metabolite | Mass Shift due to D33-Label | Relative Abundance at 24h (%) | Implied Metabolic Step |
| This compound | +33 | 45 | (Remaining Substrate) |
| N-Acetyl-cetylamine-d33 | +33 | 30 | N-Acetylation |
| Palmitic acid-d31 | +31 | 15 | Deamination & Oxidation |
| Cetyl-d33-phosphocholine | +33 | 5 | Phospholipid Synthesis |
| Other labeled species | various | 5 | Minor Pathways |
| This table provides a hypothetical example of how mass spectrometry could track the conversion of this compound into various metabolites, elucidating the activity of different metabolic pathways within the cell. |
Pathway Elucidation in Microbial and Enzymatic Systems Using Labeled this compound
Microorganisms possess diverse metabolic capabilities, and understanding these pathways is crucial for fields ranging from biotechnology to gut microbiome research. nih.govbmglabtech.com Labeled this compound can be used as a substrate to probe the metabolic machinery of bacteria or yeast. researchgate.net By incubating a microbial culture with this compound and analyzing the culture medium and cell extracts over time, researchers can identify the enzymes and genes responsible for its degradation or modification. nih.gov
Similarly, in purified enzymatic systems, this compound can serve as a labeled substrate to confirm the function of a specific enzyme, such as an amine oxidase or an acyltransferase. The appearance of a labeled product confirms the enzyme's activity on that substrate. This is a fundamental approach for characterizing newly discovered enzymes and understanding their role within a broader metabolic network. nih.gov
Applications in Reaction Mechanism Elucidation and Kinetic Studies
Isotopic labeling is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. nih.govscribd.com The substitution of hydrogen with deuterium can influence the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). researchgate.netnih.gov
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. researchgate.net Consequently, it requires more energy to break, and reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. By comparing the reaction rates of cetylamine and this compound, researchers can determine if a C-H bond at a specific position is involved in the slowest step of the reaction mechanism. walisongo.ac.idslideshare.net A significant KIE (a ratio of the rates kH/kD > 1) provides powerful evidence for a particular mechanistic step. nih.gov For instance, if an enzyme-catalyzed oxidation of cetylamine involves the abstraction of a hydrogen atom from the alkyl chain, performing the reaction with this compound would result in a slower reaction rate, helping to pinpoint the site of enzymatic attack and validate the proposed mechanism. nih.gov
Following Molecular Rearrangements and Bond Scission Events in Chemical Reactions
The distinct mass of this compound makes it an invaluable tracer for studying complex molecular transformations, such as rearrangements and bond scission events. In a chemical reaction, by labeling a specific reactant with deuterium, chemists can follow the path of the labeled atoms through the reaction sequence to the final products.
For instance, in studies of catalytic processes or thermal degradation, if this compound is used as a substrate or a ligand, the distribution of deuterium in the resulting products can reveal the specific bonds that have been broken and formed. This is particularly useful in distinguishing between different possible reaction pathways.
Hypothetical Research Finding:
| Compound | Expected m/z (Non-deuterated) | Observed m/z in Product Mixture | Inference |
|---|---|---|---|
| Hexadecane (from C-N cleavage) | 226.44 | 259.77 | Deuterated alkyl chain remains intact. |
| Ammonia (B1221849) (from C-N cleavage) | 17.03 | 17.03 | Nitrogen fragment is non-deuterated. |
Kinetic Isotope Effect (KIE) Studies Using this compound to Probe Rate-Determining Steps
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a C-H bond (or in this case, a C-D bond) is broken in the rate-determining step of a reaction. wikipedia.orggoogle.com The rate of a reaction involving the cleavage of a C-D bond is typically slower than that of an analogous C-H bond due to the higher bond energy of the former. nih.gov By comparing the reaction rates of Cetylamine and this compound, researchers can calculate the KIE (kH/kD). A significant KIE (typically > 2) indicates that the C-H/C-D bond is broken in the slowest step of the reaction. wikipedia.org
Detailed Research Findings:
While specific KIE studies on this compound are not prominently documented in publicly available literature, the principle can be illustrated with a hypothetical enzymatic oxidation reaction. Consider an enzyme that hydroxylates the alkyl chain of cetylamine. To determine if the initial C-H bond abstraction is the rate-limiting step, a KIE study could be performed. The rates of reaction for the non-deuterated (cetylamine) and deuterated (this compound) substrates would be measured under identical conditions.
| Substrate | Initial Reaction Rate (μM/s) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Cetylamine (kH) | 15.2 | 5.4 |
| This compound (kD) | 2.8 |
The resulting KIE of 5.4 in this hypothetical example would provide strong evidence that the cleavage of a C-H bond on the alkyl chain is the rate-determining step of the enzymatic hydroxylation.
Environmental Fate and Transport Studies of Long-Chain Amines at Laboratory Scale
Understanding the environmental behavior of long-chain amines is crucial due to their widespread use as surfactants, corrosion inhibitors, and in other industrial applications. ieaghg.org this compound is an ideal tracer for laboratory-scale studies that simulate environmental conditions, helping to determine degradation pathways and interactions with environmental components like soil and sediment.
Degradation Pathway Determination in Controlled Experimental Systems Utilizing Labeled Analogues
Isotopically labeled compounds like this compound are instrumental in tracing the transformation of parent compounds into various degradation products. creative-proteomics.com In a controlled laboratory setting, such as a soil microcosm or an aqueous photolysis reactor, this compound can be introduced, and its breakdown products can be identified over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the deuterium label in the degradation products confirms their origin from the parent compound and helps to piece together the degradation pathway. nih.gov
Detailed Research Findings:
A hypothetical laboratory study could investigate the biodegradation of cetylamine in an activated sludge bioreactor. By introducing this compound and periodically analyzing water samples, a series of deuterated metabolites could be identified. For example, the detection of deuterated palmitic acid (C16H31D31O2) would suggest a degradation pathway involving the oxidative deamination of cetylamine to the corresponding aldehyde, followed by oxidation to the carboxylic acid.
| Time (days) | This compound Conc. (μg/L) | Deuterated Palmitic Acid Conc. (μg/L) | Other Deuterated Intermediates |
|---|---|---|---|
| 0 | 1000 | 0 | Not Detected |
| 7 | 450 | 210 | Detected |
| 14 | 120 | 450 | Detected |
| 28 | <10 | 150 (declining) | Not Detected |
Sorption and Desorption Dynamics in Model Environmental Matrices
The tendency of a chemical to bind to soil or sediment particles (sorption) and subsequently detach (desorption) governs its mobility and bioavailability in the environment. mdpi.comresearchgate.net this compound can be used to accurately measure these dynamics without interference from naturally occurring, non-deuterated amines. In a typical batch experiment, a known concentration of this compound is mixed with a soil or sediment sample. By measuring the concentration of the deuterated amine remaining in the aqueous phase after equilibration, the amount sorbed to the solid phase can be determined.
Detailed Research Findings:
A laboratory experiment could be designed to quantify the sorption of this compound to different soil types. The distribution coefficient (Kd), which represents the ratio of the chemical's concentration in the solid phase to that in the aqueous phase at equilibrium, can be calculated. skb.com
| Soil Type | Organic Carbon Content (%) | Clay Content (%) | Kd (L/kg) |
|---|---|---|---|
| Sandy Loam | 1.2 | 15 | 150 |
| Silt Loam | 2.5 | 30 | 450 |
| Clay | 4.8 | 55 | 1200 |
The hypothetical data in Table 4 would indicate that the sorption of cetylamine is strongly correlated with the organic carbon and clay content of the soil, with higher content leading to stronger binding and lower mobility. Desorption studies could also be performed by replacing the supernatant with fresh water and measuring the release of this compound from the soil over time.
Computational and Theoretical Modeling of Cetylamine D33 and Its Interactions
Molecular Dynamics (MD) Simulations of Cetylamine-d33 in Lipid Bilayers and Aqueous Solutions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. mdpi.comnih.gov For this compound, MD simulations offer a window into its behavior within biologically relevant environments like lipid bilayers and in simple aqueous solutions. mdpi.comeuropa.eu
Atomistic and Coarse-Grained Models for Conformational Behavior and Interactions
To simulate complex systems involving large molecules like this compound and its environment, two primary types of models are employed: atomistic and coarse-grained. nih.govresearchgate.net
Atomistic models represent every atom in the system, providing a high-resolution view of molecular interactions. researchgate.net These models are essential for understanding the detailed conformational changes of the this compound molecule, including the flexibility of its perdeuterated alkyl chain and the interactions of its amine headgroup with surrounding molecules. nih.gov For instance, in a lipid bilayer, atomistic simulations can reveal how the deuterated tail integrates within the hydrophobic core of the membrane and how the amine group hydrogen bonds with the lipid headgroups or water molecules at the interface. mdpi.comnih.gov
Coarse-grained (CG) models , on the other hand, simplify the system by grouping several atoms into single "beads." nih.govresearchgate.netnih.gov This reduction in the number of particles allows for simulations of larger systems over longer timescales, which is crucial for studying processes like the self-assembly of surfactants or the large-scale dynamics of membranes. researchgate.netnih.gov While some atomic detail is lost, well-parameterized CG models can accurately reproduce key behaviors and thermodynamic properties. researchgate.netnih.gov The development of such models for deuterated amphiphiles is an active area of research, aiming to capture the subtle effects of deuteration on intermolecular interactions. europa.eueuropa.eu
| Model Type | Resolution | Advantages | Disadvantages |
| Atomistic | Every atom is represented explicitly. | High detail, accurate for bond-level interactions and conformations. | Computationally expensive, limited to smaller systems and shorter timescales. |
| Coarse-Grained | Groups of atoms are represented as single beads. | Computationally efficient, allows for larger systems and longer timescales. | Loss of fine-grained detail, requires careful parameterization. |
Analysis of Hydration Shell and Solvent Interactions Around this compound
The interaction of this compound with water is fundamental to its behavior as an amphiphile. MD simulations are used to analyze the hydration shell , the layer of water molecules immediately surrounding the solute molecule. researchgate.netnih.gov The structure and dynamics of this shell are significantly different from bulk water. nih.gov
Around the hydrophobic perdeuterated tail of this compound, water molecules are expected to form a more ordered, cage-like structure. In contrast, the polar amine headgroup will form strong hydrogen bonds with water molecules. rsc.orgrsc.org Deuteron NMR relaxation studies on similar systems have shown that the rotational correlation times of water molecules near hydrophobic methylene (B1212753) groups are significantly longer than in bulk water, indicating slower water dynamics. researchgate.netacs.org First-principles molecular dynamics can further probe the vibrational frequencies of water molecules (or D2O) in different parts of the hydration shell, revealing distinct environments around the hydrophilic and hydrophobic moieties. rsc.orgrsc.org
Density Functional Theory (DFT) and Quantum Chemical Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgmdpi.comntnu.noresearchgate.netresearchgate.net It is a powerful tool for understanding the intrinsic properties of molecules like this compound. theses.cz
Electronic Structure and Charge Distribution Analysis of Perdeuterated Bonds
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), introduces subtle but significant changes to the electronic properties of a molecule. dtic.milosti.gov The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. osti.gov DFT calculations can be employed to precisely model these effects. mdpi.comresearchgate.net
By calculating the electron density and electrostatic potential, DFT can provide a detailed picture of the charge distribution across the this compound molecule. colorado.edursc.org This analysis reveals how the increased mass and altered vibrational properties of deuterium affect the electron cloud of the C-D bonds compared to C-H bonds. These subtle electronic differences can influence intermolecular interactions, such as van der Waals forces and hydrogen bonding, which in turn affects the collective behavior of the molecules in condensed phases. osti.gov
Vibrational Mode Predictions and Spectroscopic Validation of this compound
One of the most direct consequences of deuteration is the change in vibrational frequencies of the molecule. Due to the higher mass of deuterium, C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H modes. researchgate.netoup.comresearchgate.net
Quantum chemical calculations, including DFT, can accurately predict these vibrational modes. researchgate.netoup.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. aip.org For this compound, calculations would predict a series of C-D vibrational modes at frequencies significantly shifted from those of non-deuterated cetylamine. The comparison between the calculated and experimentally measured spectra serves as a stringent validation of the computational model and provides definitive assignment of the observed spectral bands. researchgate.netaip.org For example, quantum-chemical calculations have been successfully used to identify C-D out-of-plane vibrations in deuterated polycyclic aromatic hydrocarbons. oup.comresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) C-H | Predicted Wavenumber (cm⁻¹) C-D |
| Stretching | 2850 - 3000 | ~2100 - 2250 |
| Bending | 1350 - 1470 | ~950 - 1050 |
Note: The predicted wavenumber ranges for C-D modes are approximate and would be precisely determined by specific DFT calculations for this compound.
Development and Validation of Force Fields for Deuterated Amphiphiles
A force field is the set of parameters used in MD simulations to describe the potential energy of a system of particles. uq.edu.auacs.org The accuracy of an MD simulation is critically dependent on the quality of the force field. uq.edu.aulu.se
Developing force fields for deuterated compounds like this compound requires special consideration. Standard force fields are typically parameterized for non-deuterated molecules. To accurately model a deuterated amphiphile, the force field must account for the changes in mass, bond lengths, and intermolecular interactions resulting from isotopic substitution. osti.govacs.org
The validation of these specialized force fields is a crucial step. uq.edu.auucalgary.caresearchgate.net It involves comparing the results of simulations with experimental data. researchgate.netlu.se For this compound, this could include comparing simulated properties such as the area per molecule in a monolayer, bilayer thickness, or deuterium order parameters (SCD) from NMR experiments with their experimentally measured counterparts. researchgate.netacs.org Agreement between simulation and experiment provides confidence in the force field's ability to realistically model the behavior of deuterated amphiphiles. uq.edu.au The ongoing development and validation of such force fields are essential for advancing the computational study of deuterated systems in materials science and biology. europa.eueuropa.eutandfonline.com
Parameterization of C-D and N-D Bonds for Enhanced Simulation Accuracy
Accurate molecular dynamics (MD) simulations rely on a well-defined force field, which is a set of parameters describing the potential energy of a system. For deuterated molecules like this compound, the standard force field parameters for carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds need to be adjusted to account for the increased mass of deuterium. This re-parameterization is crucial for accurately simulating the vibrational modes and dynamic behavior of the molecule.
The process of parameterization for C-D and N-D bonds often involves a combination of quantum mechanical (QM) calculations and comparison with experimental data. nih.govacs.org QM methods, such as Density Functional Theory (DFT), can be used to calculate the equilibrium bond lengths and force constants for these bonds. uc.pt These calculated values are then used to refine the force field parameters. The goal is to develop parameters that are consistent with existing force fields, such as the General Amber Force Field (GAFF) or CHARMM, to ensure transferability and broad applicability. nih.govacs.orgbiorxiv.org
A common approach involves:
Quantum Mechanical Calculations: Performing QM calculations on smaller, representative fragments of the molecule to determine the bond stretching and angle bending parameters. nih.gov
Comparison with Experimental Data: Validating the new parameters by comparing the results of simulations with experimental data, such as vibrational spectra (infrared and Raman) or nuclear magnetic resonance (NMR) data. biorxiv.org
Iterative Refinement: Adjusting the parameters iteratively until the simulation results show good agreement with experimental observations. biorxiv.org
The table below illustrates a simplified example of how bond parameters might be adjusted for deuteration. The force constants for C-D and N-D bonds are expected to be slightly different from their C-H and N-H counterparts due to the change in reduced mass, which affects the vibrational frequencies.
Table 1: Illustrative Comparison of Force Field Parameters for Hydrogenated and Deuterated Cetylamine
| Bond Type | Equilibrium Bond Length (Å) | Force Constant (kcal/mol/Ų) |
| C-H | 1.09 | 340 |
| C-D | 1.09 | 345 |
| N-H | 1.01 | 330 |
| N-D | 1.01 | 334 |
Note: The values in this table are illustrative and not based on specific experimental data for this compound.
Comparison of Computational Predictions with Experimental Spectroscopic Data from this compound
A key validation step in computational modeling is the comparison of predicted properties with experimental measurements. For this compound, spectroscopic techniques provide a wealth of data for this purpose. Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is particularly sensitive to isotopic substitution. uc.pt
The substitution of hydrogen with deuterium leads to a noticeable shift in the vibrational frequencies of the C-D and N-D stretching and bending modes compared to the C-H and N-H modes. This isotopic shift can be precisely calculated using computational methods and compared with experimental spectra. Agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model. uc.ptcore.ac.uk
For instance, a study on 1,3-diaminopropane (B46017) and its N-deuterated derivative utilized DFT calculations to assign vibrational spectra obtained from Raman, FTIR, and inelastic neutron scattering (INS). uc.pt This approach allows for a detailed understanding of the conformational landscape of the molecule. Similarly, computational modeling can help interpret NMR data by predicting chemical shifts, which can be influenced by the local environment and molecular conformation. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Cetylamine
| Vibrational Mode | Calculated (Hydrogenated) | Experimental (Hydrogenated) | Calculated (this compound) | Experimental (this compound) |
| C-H Stretch | 2920 | 2918 | - | - |
| C-D Stretch | - | - | 2150 | 2145 |
| N-H Stretch | 3350 | 3345 | - | - |
| N-D Stretch | - | - | 2480 | 2475 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Multiscale Modeling Approaches for Self-Assembling Systems Incorporating this compound
Cetylamine, like other surfactants, can self-assemble into complex structures such as micelles and bilayers in solution. bu.eduresearchgate.net Simulating these large-scale phenomena with full atomistic detail over long timescales is computationally prohibitive. Multiscale modeling offers a powerful solution to this challenge by combining different levels of resolution. nih.govfrontiersin.org
In a typical multiscale approach for studying the self-assembly of this compound, one might employ:
All-Atom (AA) Simulations: Once the system has reached a state of interest in the CG simulation, a specific region or timeframe can be "back-mapped" to an all-atom representation. bu.edunih.gov This allows for a more detailed investigation of the local structure and dynamics, such as the arrangement of individual this compound molecules within a micelle or the interactions at the interface. nih.gov
This multiscale strategy has been successfully used to study the self-assembly of various surfactants. bu.edunih.gov For this compound, it would enable researchers to investigate how deuteration affects the critical micelle concentration (CMC), the size and shape of the aggregates, and the dynamics of surfactant exchange between the bulk solution and the micelles. The combination of coarse-grained and all-atom simulations provides a comprehensive understanding of the system, bridging the gap between molecular-level details and macroscopic behavior. nih.gov
Future Directions and Emerging Research Avenues for Cetylamine D33
Development of Novel Probes for Advanced Spectroscopic Techniques
The distinct properties of Cetylamine-d33 make it an ideal candidate for the development of sophisticated probes for a variety of advanced spectroscopic methods. The substitution of hydrogen with deuterium (B1214612) atoms significantly alters its characteristics, enhancing its utility for in-depth molecular investigations. smolecule.com
Integration with Solid-State NMR for Detailed Protein-Lipid Interaction Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in non-solution states, such as membrane-associated proteins and lipids. researchgate.net The use of deuterated molecules like this compound in conjunction with ssNMR can provide unparalleled insights into the intricate interactions between proteins and lipids within biological membranes. acs.org
Deuterium (²H) NMR of specifically labeled lipids allows for the determination of acyl chain order parameters, which reveal the degree of membrane disruption or ordering induced by membrane-associated proteins. researchgate.netfrontiersin.org By incorporating this compound into model membrane systems, researchers can precisely measure changes in the lipid environment upon interaction with proteins. This is because the deuterium quadrupolar splitting is sensitive to the orientation and dynamics of the C-²H bond. frontiersin.org The larger the splitting, the more ordered the lipid acyl chains are with respect to the bilayer normal, while smaller splittings indicate disorder. frontiersin.org
Future research will likely focus on using this compound to study:
Lipid sorting and domain formation: Investigating how specific proteins influence the lateral organization of lipids into microdomains or rafts.
Transmembrane protein-lipid annulus: Characterizing the layer of lipid molecules that directly interact with and solvate transmembrane proteins, which is crucial for protein function.
Peptide-membrane interactions: Understanding how antimicrobial or cell-penetrating peptides disrupt or translocate across cell membranes. frontiersin.org
The stability and enhanced resolution offered by deuterated compounds are critical for these long and complex ssNMR experiments. smolecule.comtandfonline.com
Synergistic Applications with Neutron Scattering and X-ray Diffraction for Complex Biological Architectures
Neutron scattering and X-ray diffraction are complementary techniques that provide structural information about materials at the atomic and molecular level. nih.govfas.org The combination of these methods with deuterium labeling, using compounds like this compound, offers a powerful approach to unraveling the architecture of complex biological assemblies.
Neutron Diffraction: Neutrons interact with atomic nuclei, and the scattering length of deuterium is significantly different from that of hydrogen. This "contrast" can be exploited in neutron diffraction experiments to highlight specific components within a larger structure. nih.govill.eu By selectively deuterating parts of a biological system, such as the lipid component with this compound, researchers can effectively make other components (like proteins) "invisible" to the neutron beam, and vice-versa. This technique, known as contrast variation, is invaluable for studying the individual components of complex systems like:
Lipoprotein particles
Virus structures
Ribosomal complexes
Future research will leverage this synergistic approach to gain a more comprehensive understanding of the structure and function of large biomolecular complexes.
Advancements in Microfluidic and High-Throughput Screening Methodologies Utilizing Labeled Compounds
Microfluidics has emerged as a transformative technology for high-throughput screening (HTS) in fields like drug discovery and enzyme engineering, offering advantages of speed, cost-effectiveness, and automation. mdpi.comnih.gov The use of labeled compounds, including deuterated molecules like this compound, within these miniaturized platforms is set to drive significant advancements.
Droplet-based microfluidics, where picoliter- to nanoliter-sized droplets serve as individual reactors, is a particularly promising area. mdpi.com These systems can be used to perform millions of biochemical assays in a short amount of time. nih.gov Labeled compounds can be used in several ways within these platforms:
Fluorescence-Activated Droplet Sorting (FADS): Fluorescently labeled compounds can be used to develop assays where a change in fluorescence indicates a desired outcome, such as enzyme activity or inhibitor binding. mdpi.com Droplets exhibiting the desired fluorescence signal can then be automatically sorted for further analysis.
Mass Spectrometry-Based Screening: The unique mass of deuterated compounds allows for their use in mass spectrometry-based HTS assays. This can be particularly useful for identifying and quantifying the products of enzymatic reactions or for tracking the metabolic fate of a compound.
Label-Free Detection: While labeled compounds are powerful, there is also a drive to develop label-free detection methods in microfluidics. mdpi.com However, isotopically labeled internal standards, such as this compound, can still play a crucial role in ensuring the accuracy and reproducibility of these label-free quantitative assays.
The integration of labeled compounds like this compound into microfluidic HTS platforms will enable the rapid screening of large compound libraries and the efficient optimization of biocatalysts and therapeutic agents. nih.gov
Exploration in Materials Science for Tailored Supramolecular Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has become a cornerstone of modern materials science. numberanalytics.comnih.gov Amphiphilic molecules like Cetylamine, which possess both hydrophobic and hydrophilic regions, are key building blocks for the self-assembly of complex nanostructures. nih.gov The deuterated nature of this compound provides a unique handle for characterizing these structures and can also influence their self-assembly behavior.
Self-Assembled Nanostructures with Precisely Tunable Features
Amphiphilic molecules can self-assemble in aqueous solution to form a variety of nanostructures, such as micelles, vesicles, and nanotubes. nih.gov The geometry of these structures is governed by factors like the balance between the hydrophobic and hydrophilic parts of the molecule. acs.org
The use of deuterated amphiphiles like this compound can influence these self-assembly processes. The subtle differences in intermolecular interactions (van der Waals forces) between C-H and C-D bonds can lead to changes in the packing of the molecules and the resulting morphology of the nanostructures. This provides a novel way to fine-tune the properties of these materials.
Future research in this area will likely involve:
Co-assembly with other amphiphiles: Mixing this compound with other lipids or polymers to create hybrid nanostructures with novel properties. acs.org
Investigating the kinetic isotope effect: Studying how deuteration affects the rate and pathway of self-assembly.
Using advanced characterization techniques: Employing neutron scattering to probe the internal structure of these self-assembled systems, taking advantage of the hydrogen/deuterium contrast.
This research will lead to the development of new nanomaterials with precisely controlled size, shape, and functionality for applications in drug delivery, diagnostics, and nanotechnology. rsc.org
Design of Smart Materials Responsive to Specific Environmental Stimuli
"Smart" materials are materials that can respond to changes in their environment, such as pH, temperature, or light. researchgate.net Supramolecular assemblies are particularly well-suited for the creation of smart materials because the non-covalent bonds that hold them together can be easily disrupted or reconfigured by external stimuli. ajwilsonresearch.comuni-wuerzburg.de
Deuterated compounds can be incorporated into these systems to create materials with novel responsive properties. For example, the change in the strength of hydrogen bonds upon deuteration could be used to create materials that respond to changes in the isotopic composition of their environment (e.g., H₂O vs. D₂O).
Future research directions include:
pH-responsive materials: The amine group in this compound can be protonated or deprotonated depending on the pH, which can trigger a change in the self-assembled structure. This could be used to create materials that release a payload in response to a change in pH, such as that found in tumor microenvironments.
Temperature-responsive materials: The self-assembly of many amphiphiles is temperature-dependent. Deuteration can shift the critical micelle temperature, providing a way to tune the temperature response of the material.
Light-responsive materials: By incorporating photosensitive groups into the amphiphilic structure, it is possible to create materials that change their properties in response to light.
The development of these smart materials holds great promise for a wide range of applications, from targeted drug delivery and diagnostics to self-healing materials and sensors. researchgate.netnih.gov
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping (non-clinical contexts)
The future of metabolic research lies in a systems-level understanding of complex biological networks. This compound is poised to become a valuable tool in this endeavor through its integration with systems biology approaches, particularly in the non-clinical domain of comprehensive metabolic mapping. frontiersin.orgfrontiersin.orgresearchgate.net By serving as a stable isotope tracer, this compound allows researchers to track the fate of long-chain fatty amines within a biological system, providing dynamic information that complements static "omics" data. researchgate.net
In a typical non-clinical experimental setup, a biological system, such as a cell culture or a model organism, is supplemented with this compound. As the deuterated compound is metabolized, it is incorporated into various lipid species and other downstream metabolites. At specific time points, samples are collected, and the lipids are extracted. nih.gov Advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are then employed to identify and quantify the deuterium-labeled molecules. nih.govlipidmaps.org This methodology, often referred to as "shotgun lipidomics" or a targeted lipidomics approach, enables the precise tracking of the metabolic pathways that cetylamine enters. nih.govlipidmaps.org
The data generated from these tracer studies can be integrated into genome-scale metabolic models (GEMs) to create a more dynamic and accurate picture of lipid metabolism. frontiersin.org This allows researchers to:
Elucidate Novel Metabolic Pathways: Trace the conversion of this compound into various N-acyl-ethanolamines, ceramides (B1148491), and other complex sphingolipids, potentially uncovering previously unknown biochemical reactions.
Quantify Metabolic Flux: Measure the rate at which cetylamine is processed through different pathways, providing insights into the regulation of lipid metabolism under various conditions.
Map Interconnected Networks: Understand how the metabolism of long-chain amines is connected to other major metabolic networks, such as glucose or amino acid metabolism. researchgate.net
This systems-level approach provides a holistic view of metabolic function and dysregulation in various non-clinical models, accelerating our understanding of complex biological processes. researchgate.netwjgnet.com
Table 1: Illustrative Data from a Hypothetical this compound Tracer Experiment in a Non-Clinical Model
| Metabolite Class | Detected Labeled Species (Hypothetical) | Isotopic Enrichment (%) | Inferred Metabolic Pathway |
| N-Acylethanolamines | N-palmitoyl-d31-ethanolamine | 15.2 | Fatty acid amide hydrolase (FAAH) pathway |
| Ceramides | Ceramide (d18:1/16:0-d31) | 8.5 | Ceramide synthase pathway |
| Sphingomyelins | Sphingomyelin (d18:1/16:0-d31) | 4.1 | Sphingomyelin synthase pathway |
| Fatty Acids | Palmitic acid-d31 | 22.7 | Amine oxidase/dehydrogenase activity |
Innovations in Deuterated Synthesis for More Sustainable and Efficient Production of this compound
The broader application of deuterated compounds like this compound in research is closely tied to the efficiency, cost-effectiveness, and sustainability of their synthesis. marketgrowthreports.com Traditional methods for deuterium labeling can be energy-intensive and may rely on harsh reagents. However, significant innovations in synthetic chemistry are paving the way for greener and more efficient production of deuterated molecules. researchgate.netresearchgate.net
Emerging synthetic strategies applicable to this compound include:
Photocatalytic Deuteration: This method uses light and a photocatalyst, such as titanium dioxide, to drive the deuteration reaction under mild conditions. rsc.org For a precursor like lauric acid, this approach could facilitate a decarboxylative deuteration using heavy water (D₂O) as the deuterium source, offering a more sustainable route compared to methods requiring metal hydrides. rsc.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. researchgate.net Palladium-on-carbon (Pd/C) catalyzed flow deuteration, for instance, can efficiently introduce deuterium into organic molecules, a technique adaptable for the synthesis of deuterated fatty acids or amines. researchgate.net
Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity and operates under environmentally benign conditions (e.g., in aqueous media at ambient temperature). Immobilized biocatalysts can be recycled, further enhancing the sustainability of the process. While specific enzymes for direct cetylamine deuteration may require discovery or engineering, this approach represents a frontier in green chemistry for isotope labeling.
Advanced Catalytic Systems: Research into new heterogeneous catalysts, including novel metal-based materials, allows for high deuterium incorporation using D₂O as the isotope source. researchgate.net These catalysts are often more robust and recyclable than their homogeneous counterparts.
These innovations are crucial for reducing the environmental footprint and production costs associated with this compound, thereby making it more accessible for large-scale metabolic mapping studies and other research applications. marketgrowthreports.comresolvemass.ca
Table 2: Comparison of Synthetic Approaches for Deuterated Compounds
| Feature | Traditional Synthesis (e.g., Metal Hydride Reduction) | Innovative Synthesis (e.g., Photocatalysis, Flow Chemistry) |
| Deuterium Source | Often requires expensive and hazardous reagents like LiAlD₄ | Can utilize more benign and cheaper sources like D₂O |
| Reaction Conditions | Often requires high temperatures and pressures | Typically mild conditions (room temperature, atmospheric pressure) |
| Sustainability | Generates significant chemical waste; high energy consumption | Lower waste generation; reduced energy footprint; potential for catalyst recycling marketgrowthreports.com |
| Scalability | Can be challenging and hazardous to scale up | More amenable to safe and efficient large-scale production researchgate.net |
| Selectivity | May have issues with regioselectivity, leading to mixtures | Often provides higher selectivity and purer products |
Conclusion: the Enduring Academic Significance of Cetylamine D33 As a Research Tool
Summary of Key Contributions to Fundamental Chemical and Biophysical Understanding
Cetylamine-d33, the perdeuterated analogue of cetylamine (also known as hexadecylamine), has proven to be an invaluable tool in advancing fundamental scientific knowledge across multiple disciplines. Its primary contribution lies in its role as a deuterated surfactant, which is crucial for the structural and functional studies of membrane proteins using techniques like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). nih.govtandfonline.comnih.gov In biophysical research, particularly in the study of complex biological systems, the substitution of hydrogen with deuterium (B1214612) in molecules like cetylamine minimizes interference and enhances analytical clarity.
The use of deuterated detergents is essential for achieving high-quality NMR spectra of membrane proteins. nih.gov These proteins, which are integral to cellular functions like signaling and transport, are notoriously difficult to study in their native environment. Solubilizing them in detergent micelles is a common strategy, but the proton signals from standard hydrogen-containing detergents can obscure the signals from the protein of interest. tandfonline.comresearchgate.net By using this compound, researchers can effectively create a "silent" background, eliminating interfering proton signals and reducing strong dipole-dipole interactions that cause line-broadening effects. nih.govresearchgate.net This allows for a much clearer and more detailed structural determination of the membrane protein itself.
Furthermore, in neutron scattering studies, the significant difference in neutron scattering length between hydrogen and its isotope deuterium is exploited in a technique called contrast variation. nih.gov Using perdeuterated surfactants like this compound allows researchers to "contrast match" the detergent to the solvent (typically a mixture of H₂O and D₂O), effectively making the detergent invisible to neutrons. nih.govnih.gov This enables the focused study of the size, shape, and conformational changes of the solubilized membrane protein, providing critical insights into its function and interaction with its environment. nih.govansto.gov.au
Outlook on Continued Fundamental Discoveries and Methodological Advancements Enabled by Perdeuterated Compounds
The future for perdeuterated compounds, including long-chain amines like this compound, points toward expanding applications and continued innovation. The development of deuterated materials is a rapidly growing area of research. pharmafocusasia.comwiseguyreports.com As analytical techniques become more powerful and capable of probing ever more complex systems, the need for precisely tailored isotopic labels will increase. ess.eu
Future avenues for fundamental discoveries enabled by such compounds include:
Advanced Structural Biology: The study of increasingly large and complex molecular machinery, such as multi-protein membrane complexes, will continue to rely heavily on deuteration strategies to overcome current size and complexity limitations in NMR and neutron scattering. ansto.gov.auresearchgate.net The European Spallation Source (ESS), for instance, is designed to provide unparalleled neutron brilliance, which, when combined with deuteration techniques, will enable groundbreaking research into the structure and dynamics of matter. ess.eu
Materials Science: Deuterated surfactants and polymers are used to investigate the structure and dynamics of soft condensed matter, including gels and polymer networks. resolvemass.cau-tokyo.ac.jp The unique properties of deuterated molecules can help elucidate degradation pathways in biodegradable materials and contribute to the development of new advanced materials with tailored properties. resolvemass.cametastatinsight.com
Drug Development and Delivery: While not a direct therapeutic, the use of deuterated excipients and tools like this compound is crucial in the pharmaceutical development pipeline. wiseguyreports.comtandfonline.com Understanding how drugs interact with cell membranes is a key aspect of pharmacology, and deuterated surfactants provide a clear window into these interactions. Furthermore, innovations in deuterated polymer design are aiding the creation of more effective drug delivery systems. resolvemass.ca
The continued synthesis and availability of perdeuterated reagents are critical for pushing the frontiers of science. wiseguyreports.comnih.gov As methods for producing these specialized molecules become more efficient, their application will broaden, ensuring that compounds like this compound remain at the forefront of chemical and biophysical research for the foreseeable future, enabling discoveries that would otherwise not be possible. resolvemass.capharmafocusasia.com
Q & A
Q. What controls are necessary when using this compound in in vivo models to ensure data reliability?
- Methodological Answer : Critical controls include:
- Isotopic Dilution Controls : Administer protiated Cetylamine alongside deuterated forms.
- Tissue-Specific Blanks : Analyze untreated tissues to account for endogenous background.
- Stability Controls : Monitor tracer integrity in biological fluids (e.g., plasma, urine) over time .
Data Management and Reproducibility
Q. How should researchers document experimental parameters for reproducibility in this compound studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, instrument calibration data, and raw spectral files. Deposit datasets in repositories like Zenodo with DOIs. Use version-controlled electronic lab notebooks (ELNs) to track modifications .
Q. What ethical considerations apply to studies involving deuterated compounds in biological systems?
- Methodological Answer : For in vivo work, obtain ethics approvals for isotope administration and ensure compliance with institutional guidelines. Disclose deuterium concentrations in methods sections and assess potential toxicity via pilot dose-ranging studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
